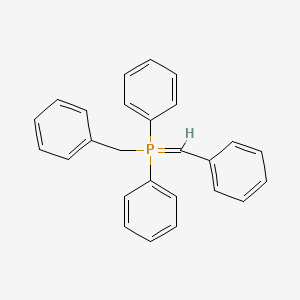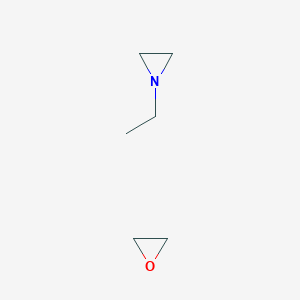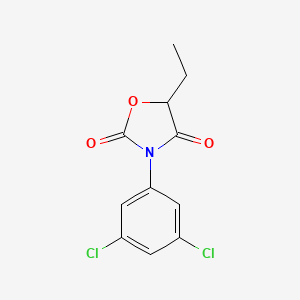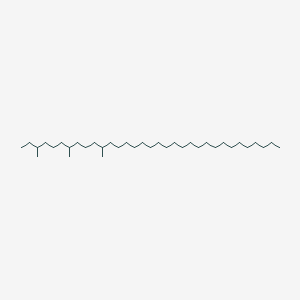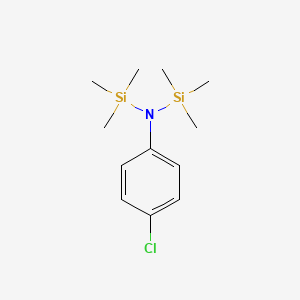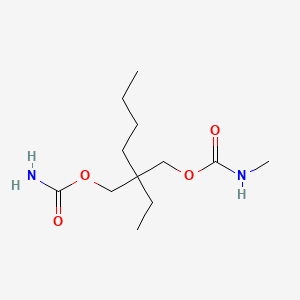
2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of both carbamate and methylcarbamate functional groups attached to a 2-butyl-2-ethyl-1,3-propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate typically involves the reaction of 2-Butyl-2-ethyl-1,3-propanediol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2-Butyl-2-ethyl-1,3-propanediol+Methyl isocyanate→2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst presence, are carefully controlled to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl groups on the 2-Butyl-2-ethyl-1,3-propanediol backbone.
Reduction: Reduction reactions may target the carbamate or methylcarbamate groups, leading to the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, where the carbamate or methylcarbamate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of polyesters and polyurethanes.
- Acts as a precursor in the preparation of various organic compounds.
Biology:
- Investigated for its potential use as a pharmaceutical intermediate.
- Studied for its biological activity and potential therapeutic applications.
Medicine:
- Explored for its potential use in drug formulation and delivery systems.
- Evaluated for its pharmacological properties and efficacy in treating certain conditions.
Industry:
- Utilized in the production of coatings, adhesives, and sealants.
- Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate and methylcarbamate groups can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic or industrial benefits.
Comparison with Similar Compounds
2-Butyl-2-ethyl-1,3-propanediol: Shares the same backbone but lacks the carbamate and methylcarbamate groups.
2-Butyl-2-ethyl-1,3-propanediol carbamate: Contains only the carbamate group.
2-Butyl-2-ethyl-1,3-propanediol methylcarbamate: Contains only the methylcarbamate group.
Uniqueness: 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate is unique due to the presence of both carbamate and methylcarbamate groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds with only one of these functional groups.
Properties
CAS No. |
25385-23-3 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-ethylhexyl] N-methylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-4-6-7-12(5-2,8-17-10(13)15)9-18-11(16)14-3/h4-9H2,1-3H3,(H2,13,15)(H,14,16) |
InChI Key |
ATHNPVQWHCXXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(COC(=O)N)COC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


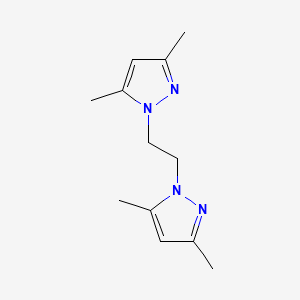
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
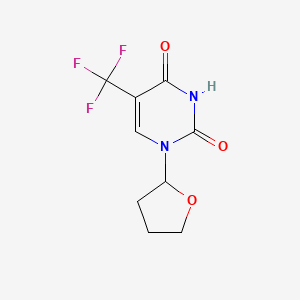
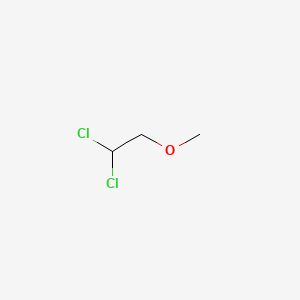
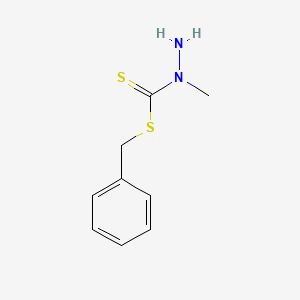
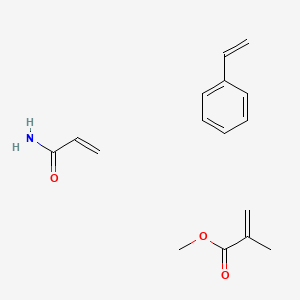
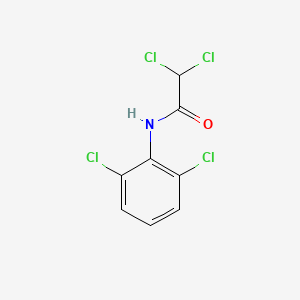

![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)
